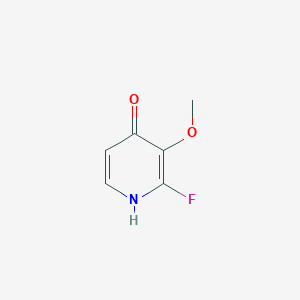

2-Fluoro-4-hydroxy-3-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the landscape of chemical research. Its presence is ubiquitous in natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological and chemical significance. The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, impart distinct reactivity patterns compared to its carbocyclic analog, benzene (B151609). This has made it a versatile building block for the construction of complex molecular architectures with diverse functionalities.

Role of Halogenation and Oxygenation in Pyridine Functionalization

The strategic introduction of substituents onto the pyridine core is a cornerstone of synthetic chemistry, enabling the fine-tuning of a molecule's physical, chemical, and biological properties. Halogenation and oxygenation are two of the most powerful and widely employed strategies for pyridine functionalization.

The introduction of a fluorine atom, in particular, can have a dramatic impact on a molecule's properties. wikipedia.org Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, influencing its reactivity and basicity. wikipedia.org Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of drug candidates.

Oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) groups, also play a crucial role in modifying the characteristics of pyridine derivatives. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions. The methoxy group, while also capable of hydrogen bonding, introduces steric bulk and can alter the electronic nature of the pyridine ring through its electron-donating mesomeric effect. The combination of these substituents can lead to compounds with unique and desirable properties.

Overview of 2-Fluoro-4-hydroxy-3-methoxypyridine within Contemporary Organic Chemistry

Within this context, this compound represents a synthetically intriguing target. The specific arrangement of the fluoro, hydroxy, and methoxy substituents on the pyridine ring creates a unique electronic and steric environment. While detailed research on this exact isomer is still emerging, its structural motifs are present in more complex molecules that are the subject of contemporary research, particularly in the development of novel therapeutic agents. For instance, the "3-fluoro-4-methoxypyridin-2-yl" moiety is a key component of certain plasma kallikrein inhibitors, which are being investigated for the treatment of various diseases. acs.org The synthesis and study of this compound can, therefore, provide valuable insights for the development of new synthetic methodologies and the construction of biologically active compounds.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, we can infer some of its properties based on related structures and general chemical principles. A CAS number has been assigned to this compound: 1335433-25-3.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₆FNO₂ |

| Molecular Weight | 143.12 g/mol |

| Appearance | Likely a solid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to have some solubility in polar organic solvents |

Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in published literature. However, based on the analysis of similar substituted pyridines, the following spectral characteristics can be anticipated. aip.orgijres.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methoxy protons. The chemical shifts would be influenced by the electronic effects of the fluorine, hydroxyl, and methoxy groups. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and the methoxy carbon. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-O stretching (methoxy and hydroxyl groups), C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of substituents from the pyridine ring. |

Synthesis and Reactivity

Specific, documented synthetic routes to this compound are not extensively reported in readily accessible scientific literature. However, its synthesis could likely be achieved through multi-step sequences involving the introduction of the substituents onto a pre-existing pyridine ring or by constructing the substituted ring from acyclic precursors.

General strategies for the synthesis of related fluorinated and hydroxylated pyridines often involve nucleophilic aromatic substitution reactions on activated pyridine precursors. For instance, the displacement of a leaving group (such as a chloro or nitro group) by fluoride (B91410) or a methoxide (B1231860) anion is a common approach. acs.org The synthesis of hydroxypyridines can also be accomplished through various methods, including the hydrolysis of corresponding ethers or via diazotization of aminopyridines followed by hydrolysis.

The reactivity of this compound would be dictated by the interplay of its functional groups. The pyridine nitrogen provides a site for protonation and alkylation. The hydroxyl group can be deprotonated to form a phenoxide-like species, which can undergo further reactions. The fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution, making it a potential site for displacement by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient; however, the presence of the strongly activating hydroxyl (in the phenol (B47542) form) and methoxy substituents enhances its reactivity towards electrophiles. In the tautomeric 4-pyridone form, the ring behaves more like an enaminone system. The directing effects of the substituents must be considered to predict the site of electrophilic attack. The C2-fluorine is a deactivating group, while the C3-methoxy and C4-hydroxyl groups are activating.

Considering the resonance structures and electronic biases of related 2-pyridone systems, the C3 and C5 positions are the most electron-rich and thus the primary sites for electrophilic attack. rsc.org In the case of this compound, the C3 position is already substituted. The C5 position is ortho to the activating C4-hydroxyl group and meta to the C3-methoxy group, making it the most probable site for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield C5-substituted products, provided that conditions are controlled to prevent reactions at the hydroxyl group itself.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-5-nitro-4-hydroxy-3-methoxypyridine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-fluoro-4-hydroxy-3-methoxypyridine |

Nucleophilic Substitution Reactions at Ring Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, particularly halopyridines. The fluorine atom at the C2 position makes this compound an excellent substrate for SNAr reactions. Fluorine is a highly effective leaving group in these reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Studies on simpler 2-fluoropyridines have shown that they are significantly more reactive than their chloro- or bromo-analogs. nih.gov

The C2 position is highly activated towards nucleophilic attack. Therefore, treatment of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) is expected to result in the selective displacement of the fluoride ion to yield 2-substituted-4-hydroxy-3-methoxypyridines.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Benzylamine (BnNH₂) | 2-(Benzylamino)-4-hydroxy-3-methoxypyridine |

| Alkoxide | Sodium methoxide (NaOMe) | 2,3-Dimethoxy-4-hydroxypyridine |

Metalation and Deprotonation-Triggered Functionalization

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgbaranlab.org A DMG, typically a Lewis basic moiety, coordinates to an organolithium base, facilitating deprotonation at the nearest ortho position. baranlab.org For this compound, the process would begin with the deprotonation of the acidic 4-hydroxyl group by a strong base (e.g., n-BuLi or s-BuLi) to form a lithium pyridinoxide. This pyridinoxide functionality is an exceptionally powerful DMG.

The C3-methoxy group also functions as a moderate DMG. organic-chemistry.org In systems with multiple DMGs, the regioselectivity is often controlled by the strongest director or a cooperative effect between the groups. unblog.fr Here, both the C4-oxide and the C3-methoxy group direct metalation to the C5 position. There are no other available ortho C-H bonds. Consequently, treatment with an excess of a strong lithium base is expected to lead to highly regioselective lithiation at the C5 position. The resulting organolithium intermediate can be trapped with a wide variety of electrophiles to introduce new functional groups.

Table 3: Predicted Functionalization via Directed ortho-Metalation (DoM)

| Step 1: Base | Step 2: Electrophile | Product at C5 Position |

|---|---|---|

| 2.2 eq. s-BuLi | Iodomethane (CH₃I) | 2-Fluoro-5-methyl-4-hydroxy-3-methoxypyridine |

| 2.2 eq. n-BuLi | N,N-Dimethylformamide (DMF) | 2-Fluoro-4-hydroxy-3-methoxy-pyridine-5-carbaldehyde |

Halogen-Dance Rearrangements and Subsequent Functionalization

The halogen-dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org This process typically involves the heavier halogens, bromine and iodine. Fluorine and chlorine atoms are generally considered non-migratory under typical halogen-dance conditions and instead serve as effective directing metalation groups. clockss.orgresearchgate.net

Therefore, this compound itself is not expected to undergo a halogen-dance reaction involving the migration of its fluorine atom. The C2-fluoro group would act as a DMG, reinforcing the deprotonation at an adjacent position if one were available.

However, the principles of the halogen dance can be applied to derivatives of this compound. If a heavier halogen, such as iodine, were installed at the C5 position (for instance, via DoM followed by iodination), a subsequent deprotonation event could trigger a halogen dance. For example, in a related system, 2-fluoro-3-iodopyridine, treatment with a lithium amide base induces deprotonation at C4, followed by a migration of the iodine atom to the C4 position, generating a new organolithium species at C3 which can then be trapped. researchgate.net This illustrates that while the fluorine atom is static, it plays a key role as a DMG in initiating the rearrangement of a heavier halogen.

Transformations of the Hydroxyl Group

Etherification and Esterification Reactions

The C4-hydroxyl group of this compound behaves chemically like a phenol or, more accurately, a hydroxypyridone, and can readily undergo etherification and esterification reactions. These transformations are fundamental for modifying the compound's properties and for use as a synthetic handle.

Etherification can be achieved under standard Williamson ether synthesis conditions. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridinoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be accomplished by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (HCl or carboxylic acid).

Table 4: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Etherification (O-methylation) | CH₃I, K₂CO₃ | 2-Fluoro-3,4-dimethoxypyridine |

| Etherification (O-benzylation) | BnBr, NaH | 4-(Benzyloxy)-2-fluoro-3-methoxypyridine |

| Esterification (O-acetylation) | Acetic anhydride, Pyridine | (2-Fluoro-3-methoxypyridin-4-yl) acetate |

Oxidation Reactions

The oxidation of pyridine derivatives can lead to various products, primarily pyridine N-oxides. The susceptibility of the pyridine nitrogen to oxidation is influenced by the electronic nature of the substituents on the ring. Electron-donating groups generally facilitate N-oxidation, whereas electron-withdrawing groups can make the reaction more challenging.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. rsc.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. rsc.org For many substituted pyridines, this process is efficient and leads to the corresponding N-oxide in high yield. rsc.orgresearchgate.net The resulting pyridine N-oxides are valuable intermediates themselves, enabling further functionalization of the pyridine ring, such as the introduction of a fluorine atom or regioselective direct arylation. rsc.orgacs.orgacs.org

While the general methodology for the N-oxidation of substituted pyridines is well-established, specific studies detailing the oxidation of this compound were not found in the surveyed literature. However, based on the reactivity of similar substituted pyridines, it is anticipated that the pyridine nitrogen would be susceptible to oxidation under standard conditions (e.g., m-CPBA/DCM).

Transformations of the Methoxyl Group

The methoxyl group is a key functional handle on the this compound core, and its transformation through demethylation or rearrangement opens avenues for diverse structural modifications.

Demethylation Reactions

The cleavage of the methyl ether to reveal a hydroxyl group is a fundamental transformation in organic synthesis. chem-station.com For methoxypyridine derivatives, this reaction must often be chemoselective to avoid reacting with other sensitive functional groups.

A variety of reagents have been developed for the demethylation of aromatic methyl ethers. thieme-connect.com Boron tribromide (BBr₃) is a powerful and widely used Lewis acidic reagent for this purpose. wikipedia.org The reaction typically proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Other strong Lewis acids like aluminum chloride (AlCl₃) can also be employed. chem-station.com

For more selective transformations, particularly in complex molecules, milder reagents are preferred. L-selectride has been identified as an efficient reagent for the chemoselective demethylation of methoxypyridines, showing little to no reactivity towards methoxybenzene (anisole) under the same conditions. thieme-connect.comelsevierpure.com This method is particularly useful when the molecule contains both a methoxypyridine and a methoxybenzene moiety. thieme-connect.com The reactivity can be influenced by the position of the methoxy group on the pyridine ring. thieme-connect.com Other methods include the use of thiolate salts or magnesium iodide etherate, which can offer regioselectivity in certain substrates. wikipedia.org

Table 1: Reagents for Demethylation of Methoxypyridines

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to rt | Highly reactive, suitable for robust substrates. wikipedia.org |

| L-selectride | THF, reflux | Chemoselective for methoxypyridines over methoxybenzenes. thieme-connect.comelsevierpure.com |

| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heat | Strong Lewis acid, less reactive than BBr₃. chem-station.com |

| 3-Mercaptopropionic acid | In the presence of a base | A weakly odorous thiol equivalent. google.com |

| Thiolate salts (e.g., EtSNa) | DMF, heat | Strong nucleophile for ether cleavage. wikipedia.org |

Rearrangement Reactions

Rearrangement reactions of pyridine derivatives can lead to significant structural reorganization and the formation of new functionalized heterocycles. A notable example is the Boekelheide reaction, which involves the rearrangement of pyridine N-oxides upon treatment with acylating agents like acetic anhydride. youtube.comimperial.ac.uk This reaction typically results in the introduction of an acetoxy group at the C-2 position of the pyridine ring. imperial.ac.ukacs.org

Another relevant transformation is the Ciamician-Dennstedt rearrangement, where a pyrrole (B145914) can be converted into a 3-halogenopyridine. youtube.com While these are general rearrangement reactions for pyridine systems, specific examples involving the rearrangement of the methoxyl group in this compound are not extensively documented in the reviewed literature.

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation and quaternization.

As discussed in section 3.4.2, N-oxidation is a common reaction for pyridines, converting the nitrogen to an N-oxide. rsc.orgsci-hub.st This transformation alters the electronic properties of the ring, facilitating certain substitution reactions. acs.orgacs.org

Quaternization involves the alkylation or acylation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) salt. researchgate.net This reaction is typically achieved by treating the pyridine with an electrophile, such as an alkyl halide (e.g., methyl iodide) or an acyl halide. researchgate.netosti.gov The rate and success of the quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of both the pyridine and the electrophile. nih.gov For instance, the reaction of pyridine with 2-methylpyridine (B31789) showed a significant decrease in yield for the latter, indicating a steric effect from the C-2 methyl group. nih.gov Microwave-assisted methods have been shown to improve yields and shorten reaction times for the quaternization of various pyridine derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of complex molecules, including pharmaceuticals and materials. wikipedia.orgnih.govyoutube.com

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org This reaction is valued for its tolerance of a wide range of functional groups and generally good yields. nih.govlibretexts.org The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has become a go-to method for synthesizing aryl amines, largely replacing harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to the success and versatility of this transformation. wikipedia.orgorganic-chemistry.org

Coupling with Organoboron Reagents (e.g., Pyridineboronic Acids)

The Suzuki-Miyaura coupling of heteroaryl compounds, including those involving pyridineboronic acids, is of significant interest but can present challenges. organic-chemistry.org The Lewis basic nitrogen atom in pyridine substrates can coordinate to and inhibit the palladium catalyst. nih.gov Furthermore, heteroarylboronic acids can be unstable. nih.gov

Despite these challenges, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to efficiently couple pyridineboronic acids and their derivatives. organic-chemistry.org Strategies to overcome catalyst inhibition include the use of specific ligands or additives. For example, it has been found that for Suzuki-Miyaura couplings of 2-pyridyl MIDA boronates, the presence of fluorine substituents on the pyridine ring can attenuate the Lewis basicity of the nitrogen, allowing the reaction to proceed successfully. researchgate.net

The synthesis of boronic acids and their esters derived from substituted pyridines is a key step for their use in Suzuki couplings. Boronic acid derivatives structurally related to the title compound, such as 2-fluoro-4-methoxypyridine-3-boronic acid and 2-fluoro-3-methoxypyridine-4-boronic acid, are available and serve as versatile building blocks in medicinal chemistry. cymitquimica.comaobchem.comchemicalregister.comachemblock.com Computational studies on the Suzuki-Miyaura reaction between 5-bromopyrimidine (B23866) and 2-methoxypyridine-3-boronic acid have been performed to understand the energetics of such couplings. illinois.edu

Table 2: Examples of Substituted Pyridine Boronic Acids in Synthesis

| Boronic Acid/Ester | Coupling Partner | Key Finding/Application | Reference |

| Pyridineboronic acids | Aminoheteroaryl halides | Highly active Pd-phosphine catalysts enable coupling without protection of basic amino groups. | organic-chemistry.org |

| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Study of regio- and atropselective Suzuki-Miyaura cross-coupling. | nih.gov |

| 2-Fluoro-4-methoxypyridine-3-boronic acid | N/A | Listed as a versatile small molecule scaffold. | cymitquimica.comaobchem.com |

| 2-Fluoro-3-methoxypyridine-4-boronic acid | N/A | Available as a building block for research. | chemicalregister.comachemblock.com |

| 2-Pyridyl MIDA boronates | Aryl halides | Fluorine substituents on the pyridine ring facilitate coupling by reducing nitrogen's Lewis basicity. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSWJSDXCJXFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2 Fluoro 4 Hydroxy 3 Methoxypyridine

Reactivity with Nitrogen Nucleophiles

The substitution of the fluorine atom in 2-fluoropyridine (B1216828) derivatives by nitrogen nucleophiles is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of substituted aminopyridines. These products are significant scaffolds in medicinal chemistry and materials science. The reactivity of the C-F bond in 2-fluoro-4-hydroxy-3-methoxypyridine towards amination is influenced by the electronic properties of the hydroxy and methoxy (B1213986) substituents, as well as the reaction conditions employed.

The direct displacement of the fluoride (B91410) in this compound by an amine (amination) is a key reaction for introducing an amino functionality at the C-2 position of the pyridine (B92270) ring. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility and outcome of such reactions are dictated by the nature of the amine nucleophile, the solvent, temperature, and the presence of any catalysts or additives.

While specific literature on the amination of this compound is not extensively detailed, the reactivity can be inferred from studies on related 2-fluoropyridine systems. Generally, the presence of electron-donating groups such as methoxy (-OCH₃) and hydroxy (-OH) at the 3- and 4-positions, respectively, would be expected to decrease the electrophilicity of the pyridine ring, thereby slowing down the rate of nucleophilic attack compared to unsubstituted 2-fluoropyridine. The hydroxyl group, in particular, can be deprotonated under basic conditions to form a phenoxide-like species, which would further deactivate the ring towards nucleophilic substitution due to the introduction of a negative charge.

Despite these deactivating effects, amination of functionalized 2-fluoropyridines can be achieved, often requiring specific conditions to proceed efficiently. For instance, the use of strong bases or high temperatures may be necessary to drive the reaction forward.

Research on other substituted 2-fluoropyridines provides insight into potential reaction conditions. For example, the amination of 2-fluoropyridine with lithium amides has been shown to proceed under mild conditions. researchgate.net Photochemical methods have also been employed for the amination of 2-fluoropyridine with various aliphatic amines. psu.edu

It is also noteworthy that alternative synthetic strategies are often employed to synthesize 2-amino-3-hydroxypyridine (B21099) derivatives. These routes can involve the reduction of a corresponding nitropyridine or the chemical transformation of furan-based starting materials. google.comchemicalbook.com For instance, 2-amino-3-hydroxypyridines can be produced from 3-hydroxypyridines via reaction with sodium amide at elevated temperatures. google.com

The following table summarizes amination reactions on various 2-fluoropyridine derivatives, which can serve as a reference for predicting the reactivity of this compound.

| Substrate | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluoropyridine | Lithium diisopropylamide | THF, RT, 2 h | 2-(Diisopropylamino)pyridine | 85 | researchgate.net |

| 2-Fluoropyridine | Morpholine (solvent-free) | RT, 2 h | 2-Morpholinopyridine | 90 | researchgate.net |

| 2-Fluoropyridine | t-Butylamine | Photolysis | 2-(t-Butylamino)pyridine | - | psu.edu |

| 2-Fluoropyridine | Diethylamine | Photolysis | 2-(Diethylamino)pyridine | - | psu.edu |

| 2-Fluoro-3-benzyloxypyridine | Secondary Amine | Standard SNAr conditions | 2-Amino-3-benzyloxypyridine derivative | - | nih.gov |

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed spectroscopic characterization for the compound This compound could not be located.

Specific experimental data required to populate the sections on its structural elucidation and advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are not present in the accessed records. This includes the absence of published values for:

¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.

Experimental data related to hyperpolarization NMR techniques such as Signal Amplification by Reversible Exchange (SABRE).

Solid-State NMR (CP/MAS NMR) spectra.

Fourier Transform Infrared (FT-IR) and Raman spectra with corresponding vibrational frequency assignments.

While general principles and applications of these advanced spectroscopic techniques for related fluorinated pyridine compounds are well-documented, specific data for this compound is not available. Searches for its synthesis and characterization did not yield the specific spectral data necessary to fulfill the requested article structure.

Therefore, it is not possible to generate the requested scientific article with the required detailed findings and data tables based on the currently available information.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational modes to experimentally observed frequencies in infrared (IR) and Raman spectra. This analysis provides a detailed understanding of the molecule's vibrational behavior. For 2-Fluoro-4-hydroxy-3-methoxypyridine, NCA would typically be performed using data from theoretical calculations, such as Density Functional Theory (DFT), to correlate with experimental spectra. As no published vibrational spectra or corresponding computational studies for this compound were found, a Normal Coordinate Analysis is not available.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. While mass spectral data is available for isomers such as 2-Fluoro-4-methoxypyridine, specific mass spectrometry analysis for this compound has not been documented. Such an analysis would be crucial for confirming its molecular formula (C₆H₆FNO₂) and identifying characteristic fragmentation pathways.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by conjugation and substituent effects. The analysis of this compound would reveal its absorption and emission properties, which are dependent on the electronic structure of the substituted pyridine (B92270) ring. Without experimental spectra, it is not possible to report on the specific wavelengths of maximum absorption (λmax) or the nature of its electronic transitions.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a bulk sample and can be used to determine unit cell parameters. A PXRD pattern for this compound would serve as a fingerprint for its crystalline form. No such data has been reported.

Growing a suitable single crystal of this compound would allow for a detailed single-crystal X-ray diffraction analysis. This would unambiguously determine its molecular conformation, including the planarity of the pyridine ring and the orientation of the hydroxyl and methoxy (B1213986) substituents. Furthermore, it would provide critical insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which govern the crystal packing. No single-crystal structure has been published for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were found that have performed DFT calculations on 2-Fluoro-4-hydroxy-3-methoxypyridine. This computational method is widely used to investigate the electronic structure and properties of molecules, but specific results for the title compound are unavailable.

There is no available data from peer-reviewed sources or databases on the geometry optimization or conformational analysis of this compound. Such studies would typically determine the most stable three-dimensional structure and identify different conformational isomers, but this work has not been published.

Computational predictions for the NMR, IR, and UV-Vis spectra of this compound are not documented in the scientific literature. While theoretical spectroscopy is a powerful tool for complementing experimental data, no such calculations have been reported for this molecule.

A vibrational frequency analysis and the corresponding assignment of vibrational modes for this compound, typically performed using DFT, have not been detailed in any available research.

Thermodynamic Properties and Stability Studies

Computational studies on pyridine (B92270) derivatives have demonstrated that the introduction of nitrogen atoms into a benzene (B151609) ring can alter the electronic and structural properties, affecting the total energy and stability of the molecule. researchgate.net The combination of a fluorine atom, a hydroxyl group, and a methoxy (B1213986) group on the pyridine ring of this compound presents a unique electronic environment. The stability of this compound would be a balance between the electron-withdrawing effects of the fluorine and the electron-donating effects of the hydroxyl and methoxy groups, alongside the inherent aromaticity of the pyridine ring system.

| Factor | Predicted Influence on Stability | Basis of Prediction |

|---|---|---|

| Tautomeric Equilibrium | The pyridone tautomer is expected to be more stable, particularly in polar environments, contributing to overall molecular stability. | General studies on hydroxypyridine tautomerism. stackexchange.comchemtube3d.com |

| Fluorine Substitution | The electron-withdrawing nature of fluorine can influence bond strengths and thermal decomposition pathways. | Studies on related fluorinated organic compounds. scholaris.caresearchgate.net |

| Substituent Electronic Effects | A balance of electron-donating (hydroxyl, methoxy) and electron-withdrawing (fluoro) groups will determine the final electron distribution and stability. | General principles of physical organic chemistry and computational studies on substituted benzenes and pyridines. researchgate.net |

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often associated with a large change in dipole moment upon electronic excitation. For organic molecules, this is typically achieved by having strong electron-donating and electron-accepting groups connected by a π-conjugated system.

In the case of this compound, the pyridine ring provides the π-system. The hydroxyl and methoxy groups are electron-donating, while the fluorine atom is electron-withdrawing. This arrangement could potentially give rise to NLO properties. Computational studies on other pyridine derivatives, such as 3,6–bis Pyridine-1, 2, 4, 5 –tetrazine, have shown that such molecules can exhibit significant first hyperpolarizability, a measure of the second-order NLO response. tandfonline.com The efficiency of second harmonic generation (SHG) in these materials is a key parameter.

Theoretical calculations using methods like Density Functional Theory (DFT) are instrumental in predicting the NLO properties of novel compounds. tandfonline.com For this compound, DFT calculations could elucidate the molecular orbitals involved in electronic transitions and predict the magnitude of the hyperpolarizability. The relative orientation of the donor and acceptor groups on the pyridine ring is crucial, and the specific substitution pattern of the title compound would need to be computationally modeled to make a definitive prediction about its NLO potential. Studies on chalcone (B49325) derivatives with pyridine rings have also shown promising NLO properties, indicating that the pyridine moiety can be an effective component in NLO materials. researchgate.net

| NLO Property | Predicted Behavior | Underlying Structural Feature |

|---|---|---|

| Second-Order NLO Response | Potentially significant due to the presence of both electron-donating and electron-withdrawing groups. | Hydroxyl and methoxy groups (donors) and fluorine (acceptor) on a π-conjugated pyridine ring. |

| First Hyperpolarizability (β) | A non-zero value is expected, the magnitude of which would require specific computational modeling. | Asymmetric charge distribution in the molecule. |

| Third-Order NLO Response | Possible, as seen in other pyridine-based systems, but would need to be confirmed by theoretical calculations. | Delocalization of π-electrons across the pyridine ring. |

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group and a fluorine atom in this compound makes it a prime candidate for engaging in both intramolecular and intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors.

The fluorine atom's role as a hydrogen bond acceptor has been a topic of some debate, but it is now generally accepted that fluorine can participate in weak hydrogen bonds. chemistryviews.org Studies have shown that the energy of hydrogen bonds involving fluorine is influenced by the donor-acceptor distance. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the adjacent fluorine atom. Computational studies on fluoropyridine–HCl complexes have shown that fluorination affects hydrogen bond strength, with substitution at the 2-position having a pronounced effect. rsc.org

| Type of Interaction | Potential Participating Groups | Expected Strength |

|---|---|---|

| Intramolecular Hydrogen Bond | -OH (donor) and F (acceptor) | Weak to moderate |

| Intermolecular Hydrogen Bond | -OH (donor) and N (ring), O (hydroxyl/methoxy) of another molecule (acceptors) | Strong |

| C-H···O Interaction | C-H (ring/methoxy) and O (hydroxyl/methoxy) | Weak |

| C-H···F Interaction | C-H (ring/methoxy) and F | Weak |

Exploration of Tautomeric Forms and Energetics

Tautomerism is a key feature of hydroxypyridines. This compound can exist in equilibrium between its hydroxy (enol) form and its pyridone (keto) form. The position of this equilibrium is highly sensitive to the solvent and the substitution pattern on the ring. For 4-hydroxypyridine, the pyridone tautomer is generally favored, as it benefits from the stability of an amide-like resonance structure and is still considered aromatic due to the delocalization of the nitrogen lone pair into the ring. chemtube3d.comchemtube3d.com

The presence of the fluorine and methoxy substituents in this compound will influence the relative energies of the tautomers. Computational studies on substituted 2-hydroxypyridines have shown that the position of the substituent can shift the equilibrium. rsc.orgresearchgate.net For instance, in some chloro-substituted 2-hydroxypyridines, the lactim (hydroxy) form is dominant. rsc.org

A detailed computational analysis of this compound would be necessary to precisely determine the relative energies of its tautomeric forms. Such a study would likely involve calculating the energies of the different tautomers in the gas phase and in various solvents using methods like DFT. The analysis would also consider the potential for zwitterionic forms, especially in polar, protic solvents. The interplay of aromaticity, intramolecular hydrogen bonding, and electronic effects of the substituents would all be critical factors in determining the predominant tautomeric form. acs.orgnih.gov

| Tautomeric Form | Structural Description | Predicted Relative Stability |

|---|---|---|

| Hydroxy Form (Enol) | Aromatic pyridine ring with a hydroxyl group at the 4-position. | Less stable, especially in polar solvents. |

| Pyridone Form (Keto) | A pyridin-4-one ring with a double bond to the oxygen at the 4-position. | More stable, particularly in polar solvents and the solid state. |

| Zwitterionic Form | A positively charged nitrogen in the ring and a negatively charged oxygen at the 4-position. | May be stabilized in highly polar, protic solvents. |

Applications of 2 Fluoro 4 Hydroxy 3 Methoxypyridine in Chemical Research

Role as a Versatile Synthetic Building Block

2-Fluoro-4-hydroxy-3-methoxypyridine is part of a broader class of fluorinated and heterocyclic compounds recognized as essential building blocks in organic synthesis. bldpharm.comamericanelements.combldpharm.com The utility of such compounds stems from their inherent reactivity, which allows for the construction of more complex molecules. The fluorine atom at the 2-position of the pyridine (B92270) ring is particularly important as it activates the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups, by displacing the fluoride (B91410) ion. nih.gov

The presence of hydroxyl and methoxy (B1213986) groups provides additional handles for chemical modification, further enhancing the compound's versatility. For instance, derivatives like 2-fluoro-3-methoxypyridine-4-boronic acid serve as key reagents in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. achemblock.com The unique combination of substituents makes compounds like 2-fluoro-4-iodo-3-methylpyridine, a related structure, a preferred choice in synthetic chemistry for creating molecules with improved solubility and stability. chemimpex.com The strategic fluorination of pyridines is a powerful method for generating intermediates that can be elaborated into complex, medicinally relevant molecules. nih.gov

| Property | Description | Source(s) |

| Building Block Class | Fluorinated Heterocyclic Compound | bldpharm.comamericanelements.combldpharm.com |

| Key Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Primary Reactive Site | C2-Fluorine bond | nih.gov |

| Common Transformations | Introduction of alkoxy, amino, cyano groups | nih.gov |

| Related Reagents | 2-fluoro-3-methoxypyridine-4-boronic acid | achemblock.com |

Scaffold Design in Medicinal Chemistry Research

The 2-fluoro-3-methoxy-4-hydroxypyridine scaffold is of significant interest in medicinal chemistry, where the pyridine ring is a common feature in many biologically active compounds. nih.govpipzine-chem.com The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. chemimpex.com

The fluorinated pyridine core is integral to the design of specific ligands for various biochemical targets. A notable example is the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in several neurological disorders. nih.gov For instance, 2-[¹⁸F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([¹⁸F]Nifene) was developed as a potent and selective agonist for the α4β2 subtype of nAChRs, demonstrating the utility of the 2-fluoropyridine (B1216828) scaffold in creating high-affinity receptor ligands. nih.gov Similarly, derivatives of this scaffold have been used to create negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for treating neuropsychiatric disorders. nih.gov Researchers have also developed radioligands such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine to target voltage-gated potassium (K⁺) channels in the brain, highlighting the adaptability of the fluoropyridine scaffold for different biological targets. biorxiv.org

The structural features of this compound make it an attractive scaffold for designing enzyme modulators. The development of a potent negative allosteric modulator (NAM) for mGluR2, 5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, showcases how this scaffold can be elaborated to interact with allosteric sites on enzymes and receptors. nih.gov This modulation can fine-tune physiological responses, which is a key strategy in modern drug discovery. nih.gov The principles of using related scaffolds for creating enzyme inhibitors are well-established, such as in the design of 5-lipoxygenase (5-LOX) inhibitors, which are relevant in inflammation and cancer. nih.gov The versatility of the fluoropyridine core allows for the systematic modification of substituents to optimize binding affinity and selectivity for a target enzyme. nih.gov

The development of ligands and modulators based on the this compound scaffold often employs rational, structure-based design methodologies. nih.gov These computational techniques, which fall under the categories of structure-based drug design (SBDD) and ligand-based drug design (LBDD), are crucial for identifying and optimizing lead compounds. nih.gov In cases where the three-dimensional structure of the target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. For the mGluR2 NAM, researchers used a homology model of the receptor to probe the specific interactions between the ligand and the protein, guiding the design process. nih.gov This approach saves considerable time and resources compared to traditional screening methods and allows for the fine-tuning of properties to enhance potency and reduce off-target effects. nih.gov

Development of Chemical Probes

Chemical probes are essential tools for studying biological systems, and the unique properties of fluorinated pyridines make them excellent candidates for this purpose. nih.gov These probes can be designed to interact with specific biomolecules and generate a detectable signal, allowing for imaging and quantification in complex biological environments.

The 2-fluoropyridine moiety is a key component in the design of imaging probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. acs.org The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its suitable half-life and low positron energy. acs.org The chemical design of these probes involves incorporating the ¹⁸F atom into a molecule that specifically targets a biological entity of interest.

Several PET radioligands have been successfully developed using a fluoropyridine core.

[¹⁸F]Nifene : A probe for imaging α4β2 nicotinic acetylcholine receptors in the brain, designed for faster kinetics than previous agents. nih.gov

[¹¹C]mG2N001 : A PET ligand for the mGluR2 receptor, which uses a carbon-11 (B1219553) labeled methoxy group on a fluorophenyl-pyridine scaffold to achieve high-contrast brain images. nih.gov

[¹⁸F]5Me3F4AP : A potential PET tracer for imaging voltage-gated K⁺ channels, designed to have enhanced metabolic stability. biorxiv.org

The design of these probes requires careful consideration of factors like blood-brain barrier permeability and metabolic stability to ensure the agent reaches its target and provides a clear signal. biorxiv.orgacs.org The synthesis of these probes, such as [¹⁸F]5Me3F4AP, often involves nucleophilic aromatic substitution on a precursor molecule to introduce the ¹⁸F label. biorxiv.org

| Probe Name | Target | Imaging Modality | Key Structural Feature | Source(s) |

| [¹⁸F]Nifene | α4β2 nicotinic acetylcholine receptor | PET | 2-[¹⁸F]Fluoropyridine | nih.gov |

| [¹¹C]mG2N001 | Metabotropic glutamate receptor 2 (mGluR2) | PET | Fluorophenyl-pyridine | nih.gov |

| [¹⁸F]5Me3F4AP | Voltage-gated K⁺ channels | PET | 3-[¹⁸F]Fluoro-4-aminopyridine | biorxiv.org |

Biological Activity Probes for Mechanistic Studies

While direct applications of this compound as a biological probe are not extensively documented in current literature, its structure is analogous to classes of compounds widely used for such purposes. The development of fluorescent probes is crucial for understanding the roles of metal ions in biological systems. These probes typically consist of a recognition domain that interacts with the target analyte and a fluorophore scaffold, such as coumarin, rhodamine, or fluorescein, which signals the binding event.

The 3-hydroxypyridin-4-one scaffold, which is structurally related to the subject compound, is a well-established bidentate iron(III) chelator. This inherent chelating ability is a key feature in designing probes. For instance, the binding of iron to the iminodiacetate (B1231623) and phenolic units of calcein (B42510) leads to fluorescence quenching, allowing for the detection of iron. Similarly, the hydroxyl and methoxy groups of this compound could serve as a recognition and binding site for specific metal ions. The modulation of the pyridine ring's electronic properties by the fluorine atom could influence the photophysical response upon metal binding, a desirable characteristic for a turn-on or turn-off fluorescent sensor.

Furthermore, fluorinated molecules are often employed in mechanistic studies, including the development of prodrugs. For example, phosphoramidate (B1195095) prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized to release the active nucleotide intracellularly, with their activity confirmed through cell proliferation assays. The fluorine atom in this compound could similarly serve as a spectroscopic marker (¹⁹F NMR) or a tool to modulate the compound's metabolic stability and biological interactions.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal atom surrounded by ligands. The stability and reactivity of these complexes are influenced by factors such as the nature of the metal ion and the ligand, as well as steric and electronic effects.

This compound is an exemplary candidate for a chelating ligand. The pyridine nitrogen, the adjacent methoxy oxygen, and the phenolic oxygen at the 4-position provide multiple potential coordination sites. This arrangement allows it to act as a bidentate or potentially tridentate ligand, binding to a metal ion to form a stable chelate ring.

The design of effective chelators is critical, particularly for therapeutic applications like iron chelation therapy. Research on 3-hydroxypyridin-4-ones demonstrates that modifications to the pyridine ring can significantly enhance metal-binding efficacy. For instance, introducing a 1'-hydroxyalkyl group at the 2-position of the 3-hydroxypyridin-4-one core leads to a substantial improvement in the iron(III) binding affinity, reflected by higher pFe³⁺ values. This principle suggests that the specific substituents on this compound are well-suited for creating a strong chelation environment.

The reactivity of the 2-fluoro position also offers a synthetic handle for creating more complex multidentate systems. Nucleophilic aromatic substitution (SₙAr) is a common reaction for 2-fluoropyridines, which are often more reactive than their chloro- or bromo-analogs. This allows for the covalent linking of the this compound unit to other chelating moieties or polymer backbones to construct sophisticated ligand architectures.

Table 1: Comparison of Functional Groups in Chelating Pyridine Derivatives

| Compound/Scaffold | Key Functional Groups for Chelation | Potential Denticity | Research Focus |

| This compound | Pyridine Nitrogen, 3-Methoxy Oxygen, 4-Hydroxyl Oxygen | Bidentate/Tridentate | Potential chelating ligand |

| 3-Hydroxypyridin-4-one | 3-Hydroxyl Oxygen, 4-Keto Oxygen | Bidentate | Iron(III) chelation |

| Bis(pyridine-2-yl)amine (dpa) | Two Pyridine Nitrogens, Amine Nitrogen | Tridentate | Platinum(II) complexes for anticancer studies |

| Bis(pyrimidine-2-yl)amine (dipm) | Two Pyrimidine Nitrogens, Amine Nitrogen | Tridentate | Platinum(II) complexes for anticancer studies |

This table is generated based on the structural features of the compounds and findings from the cited literature.

The stability of a metal complex is a measure of its tendency to form under equilibrium conditions and can be described by thermodynamic stability constants. The interaction between a ligand and a metal ion involves the donation of electron pairs from the ligand's donor atoms to the metal's vacant orbitals. In this compound, the hard oxygen donors of the hydroxyl and methoxy groups, combined with the borderline nitrogen donor of the pyridine ring, make it suitable for coordinating with a variety of metal ions.

The stability of complexes with pyridine-based ligands is well-studied. For example, platinum(II) complexes with chelating ligands like bis(pyridine-2-yl)amine have been synthesized and characterized to study their structure-activity relationships as potential antitumor agents. The stability of such complexes is often investigated using spectroscopic methods like NMR and computational tools like Density Functional Theory (DFT).

Materials Science Applications

While specific research on incorporating this compound into materials is not prominent, the properties of related pyridine compounds suggest potential applications. Pyridine derivatives can be introduced into polymer structures to modify their chemical and physical properties. For instance, the introduction of 2-fluoro-3-methoxypyridine (B573476) into a polymer can enhance its solubility, thermal stability, or electrical properties.

Pyridine-containing polymers have been developed for use in applications such as vanadium redox flow batteries. In this context, the pyridine moieties can be tuned to optimize conductivity and selectivity. The functional groups on this compound—particularly the hydroxyl group—could be used for chemical modification, such as grafting the molecule onto a polymer backbone or a material surface. This could be achieved through reactions like esterification or etherification, imparting the unique chelating and electronic properties of the molecule to the bulk material. The reactive fluoro group also provides a site for covalent attachment via SₙAr reactions, enabling its integration into advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-4-hydroxy-3-methoxypyridine, and how do substituent positions influence reactivity?

- Methodology : A common approach involves halogenation or nucleophilic substitution of pre-functionalized pyridine derivatives. For example, substituting iodine in 2-fluoro-4-iodo-3-methoxypyridine with hydroxyl groups via palladium-catalyzed coupling or hydroxylation under acidic/basic conditions . Substituent positioning (e.g., fluorine at C2 vs. C4) significantly impacts electronic effects, altering reaction rates and regioselectivity in subsequent functionalizations .

- Key Considerations : Monitor reaction pH and solvent polarity to avoid decomposition of the hydroxyl group. Use NMR (¹H/¹⁹F) and LC-MS to confirm intermediate purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- ¹H/¹⁹F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with structurally similar compounds (e.g., 4-fluoro-3-methoxypyridin-2-amine) to identify coupling patterns .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) to resolve hydroxyl group positioning, as seen in related fluoropyridine structures .

- Mass Spectrometry : Use high-resolution ESI-MS to differentiate between hydroxylated and methoxylated fragments .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodology :

- pH-Dependent Stability Assays : Test stability in buffers (pH 1–13) using UV-Vis spectroscopy. For instance, hydroxyl groups may deprotonate at pH >10, increasing solubility but reducing electrophilicity .

- Computational Modeling : Perform DFT calculations to predict pKa values and tautomeric equilibria, aligning with experimental data from fluorinated analogs .

Q. How does the hydroxyl group in this compound influence its bioactivity in drug discovery?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity with analogs lacking hydroxyl groups (e.g., 2-fluoro-3-methoxypyridine) in enzyme inhibition assays. Hydroxyl groups enhance hydrogen-bonding interactions but may reduce membrane permeability .

- Metabolic Stability : Use hepatic microsome assays to evaluate oxidative metabolism. Fluorine and hydroxyl groups often synergize to improve metabolic stability in fluoropyridines .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodology :

- Flow Chemistry : Optimize continuous flow systems to control exothermic reactions (e.g., iodination/hydroxylation steps) and minimize byproducts .

- Catalyst Screening : Test palladium/copper catalysts for coupling reactions; ligand choice (e.g., BINAP) can enhance regioselectivity in multi-step syntheses .

- Data Table : Comparison of Yields Under Different Conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Pd(OAc)₂ | 80 | DMF | 72 | 4-OH: 85% |

| CuI | 100 | DMSO | 65 | 4-OH: 70% |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.